5-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-1,2,4-oxadiazol-3-yl]-N-ethyl-6-methyl-3,4-dihydro-1H-2,7-naphthyridine-2-carboxamide
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Description
The compound appears to contain several functional groups and rings, including an isoxazole ring and a naphthyridine ring. Isoxazoles are a type of azole with an oxygen atom next to a nitrogen atom in a five-membered ring. They are known for their diverse biological activities . Naphthyridines are nitrogen-containing heterocyclic compounds that also exhibit a wide range of biological activities.
Chemical Reactions Analysis
Isoxazoles can undergo a variety of reactions, including nucleophilic substitutions and additions, depending on the substituents present . Naphthyridines can also participate in various reactions, such as palladium-catalyzed cross-coupling reactions .Physical and Chemical Properties Analysis
The physical and chemical properties would be influenced by the functional groups and the overall structure of the molecule. For example, the presence of nitrogen in the rings could potentially allow for hydrogen bonding, influencing solubility and reactivity .Mechanism of Action
Future Directions
The future directions for research would likely depend on the specific biological activities of the compound. Given the biological activities associated with isoxazoles and naphthyridines, potential areas of interest could include the development of new pharmaceuticals or the study of the compound’s interactions with biological targets .
Properties
IUPAC Name |
5-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-1,2,4-oxadiazol-3-yl]-N-ethyl-6-methyl-3,4-dihydro-1H-2,7-naphthyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O3/c1-5-20-19(26)25-7-6-14-13(9-25)8-21-10(2)16(14)17-22-18(28-24-17)15-11(3)23-27-12(15)4/h8H,5-7,9H2,1-4H3,(H,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXPVLIGWPMACMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCC2=C(C(=NC=C2C1)C)C3=NOC(=N3)C4=C(ON=C4C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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